molecular formula C14H24N4 B5681569 N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine

N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine

Numéro de catalogue B5681569
Poids moléculaire: 248.37 g/mol
Clé InChI: RESINXMHEBZFEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as EMAP or JNJ-54175446 and is a potent and selective inhibitor of the protein kinase CK1δ.

Mécanisme D'action

EMAP selectively inhibits the activity of CK1δ, a protein kinase that plays a critical role in the regulation of various cellular processes, including cell division, DNA damage response, and circadian rhythm. By inhibiting CK1δ, EMAP disrupts these processes, leading to cell death in cancer cells and neuroprotection in neurons.
Biochemical and Physiological Effects:
EMAP has been shown to have several biochemical and physiological effects in various cell types. It induces cell cycle arrest and apoptosis in cancer cells, while promoting neuronal survival and reducing inflammation in neurons. EMAP also regulates the expression of genes involved in the circadian rhythm and DNA damage response.

Avantages Et Limitations Des Expériences En Laboratoire

EMAP has several advantages for lab experiments, including its high potency and selectivity for CK1δ, its ability to cross the blood-brain barrier, and its low toxicity. However, its limited solubility in aqueous solutions and its short half-life in vivo are some of the limitations that need to be considered.

Orientations Futures

There are several future directions for the research on EMAP. One area of interest is the development of EMAP-based therapies for cancer and neurodegenerative disorders. Another area of research is the identification of novel targets of EMAP and the elucidation of the downstream signaling pathways involved in its biological effects. Additionally, the optimization of EMAP's pharmacokinetic properties and the development of more efficient synthesis methods are also areas of interest for future research.
In conclusion, EMAP is a promising compound with significant potential for therapeutic applications in various diseases. Its selective inhibition of CK1δ and its ability to regulate critical cellular processes make it an attractive target for drug development. Further research on EMAP is necessary to fully understand its biological effects and to optimize its therapeutic potential.

Méthodes De Synthèse

The synthesis of EMAP involves a multi-step process that includes the reaction of 4-bromopyrimidine with cyclohexylmethylamine, followed by the reaction of the resulting compound with N-ethyl-N-methylamine. The final step involves the reaction of the intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the desired product.

Applications De Recherche Scientifique

EMAP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and sleep disorders. It has been shown to have anti-tumor activity in preclinical models of breast cancer, lung cancer, and leukemia. EMAP has also been found to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

N-[[1-[ethyl(methyl)amino]cyclohexyl]methyl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4/c1-3-18(2)14(8-5-4-6-9-14)11-16-13-7-10-15-12-17-13/h7,10,12H,3-6,8-9,11H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESINXMHEBZFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1(CCCCC1)CNC2=NC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.